molecular formula C9H18NO6P B083823 Cyclohexanamine 2-(phosphonooxy)acrylate CAS No. 10526-80-4

Cyclohexanamine 2-(phosphonooxy)acrylate

Cat. No.: B083823
CAS No.: 10526-80-4
M. Wt: 267.22 g/mol
InChI Key: VHFCNZDHPABZJO-UHFFFAOYSA-N
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Description

Cyclohexanamine 2-(phosphonooxy)acrylate, also known as phosphoenolpyruvic acid cyclohexylammonium salt, is a compound with the molecular formula C9H18NO6P and a molecular weight of 267.22 g/mol. It is a derivative of phosphoenolpyruvic acid, a key intermediate in various biochemical pathways.

Scientific Research Applications

Cyclohexanamine 2-(phosphonooxy)acrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research explores its potential therapeutic applications and its role in biochemical processes.

    Industry: It is used in the production of various chemicals and pharmaceuticals.

Safety and Hazards

Cyclohexanamine 2-(phosphonooxy)acrylate may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanamine 2-(phosphonooxy)acrylate can be synthesized through the reaction of phosphoenolpyruvic acid with cyclohexylamine. The reaction typically involves the formation of a salt between the phosphoenolpyruvic acid and cyclohexylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a crystalline powder form .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine 2-(phosphonooxy)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphoenolpyruvate derivatives, while reduction can produce cyclohexanamine derivatives.

Mechanism of Action

The mechanism of action of cyclohexanamine 2-(phosphonooxy)acrylate involves its interaction with specific molecular targets and pathways. It acts as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways such as glycolysis and gluconeogenesis. The compound’s effects are mediated through its binding to enzymes and altering their activity .

Comparison with Similar Compounds

Similar Compounds

    Phosphoenolpyruvic acid: A key intermediate in metabolic pathways.

    Cyclohexylamine: A related amine compound used in various chemical reactions.

Uniqueness

Cyclohexanamine 2-(phosphonooxy)acrylate is unique due to its combined structure of phosphoenolpyruvic acid and cyclohexylamine, which imparts distinct chemical and biological properties. This combination allows it to participate in specific reactions and pathways that are not possible with the individual components .

Properties

IUPAC Name

cyclohexanamine;2-phosphonooxyprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.C3H5O6P/c7-6-4-2-1-3-5-6;1-2(3(4)5)9-10(6,7)8/h6H,1-5,7H2;1H2,(H,4,5)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFCNZDHPABZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)OP(=O)(O)O.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35556-70-8, 10526-80-4
Record name 2-Propenoic acid, 2-(phosphonooxy)-, cyclohexanamine (1:3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35556-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10526-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3065110
Record name 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10526-80-4
Record name 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010526804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(phosphonooxy)acrylic acid, compound with cyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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